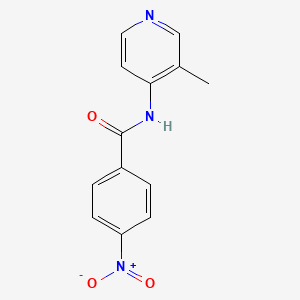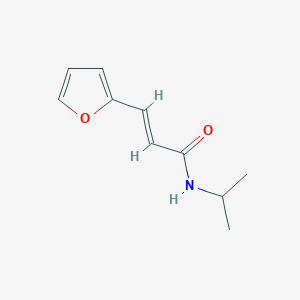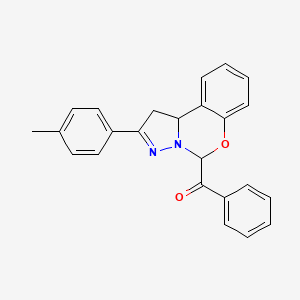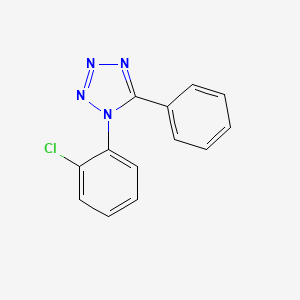
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline, 2-fluoro-6-methoxybenzoic acid, and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and room temperature.
Procedure: The 4-bromoaniline is first dissolved in a suitable solvent like dichloromethane. The 2-fluoro-6-methoxybenzoic acid is then added, followed by the coupling reagent. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis results in the formation of 2-fluoro-6-methoxybenzoic acid and 4-bromoaniline.
科学的研究の応用
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its unique chemical structure.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-fluoro-6-methoxybenzamide
- N-(4-iodophenyl)-2-fluoro-6-methoxybenzamide
- N-(4-methylphenyl)-2-fluoro-6-methoxybenzamide
Uniqueness
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interaction with biological targets compared to its chloro, iodo, or methyl analogs. The combination of fluorine and methoxy groups further enhances its distinct chemical properties, making it a valuable compound for various applications.
特性
| 883791-51-3 | |
分子式 |
C14H11BrFNO2 |
分子量 |
324.14 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-12-4-2-3-11(16)13(12)14(18)17-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,17,18) |
InChIキー |
ZCIMLQHLQNSDFL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)F)C(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)




![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)
![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)


![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)



![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)
